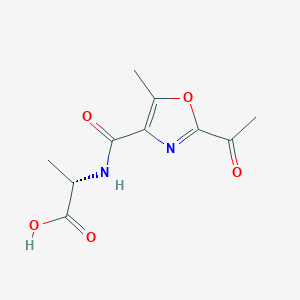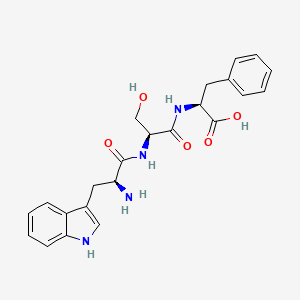
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is a complex organic compound with significant importance in various scientific fields. This compound features an intricate structure with multiple functional groups, including amino, indole, hydroxy, and phenyl groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Amidation Reactions: The formation of amide bonds between amino acids and other organic molecules.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents.
Indole Functionalization: Incorporation of the indole group through electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-cyclohexanecarboxylic acid: A compound with a similar amino acid structure but different functional groups.
(-)-Carvone: A natural compound with distinct functional groups and biological activity.
Uniqueness
(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-hydroxypropanamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its versatility and potential for modification make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C23H26N4O5 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H26N4O5/c24-17(11-15-12-25-18-9-5-4-8-16(15)18)21(29)27-20(13-28)22(30)26-19(23(31)32)10-14-6-2-1-3-7-14/h1-9,12,17,19-20,25,28H,10-11,13,24H2,(H,26,30)(H,27,29)(H,31,32)/t17-,19-,20-/m0/s1 |
Clé InChI |
GBEAUNVBIMLWIB-IHPCNDPISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




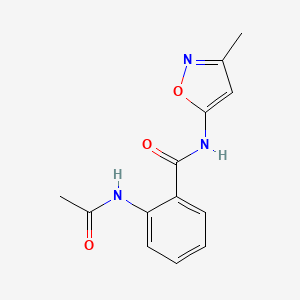
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
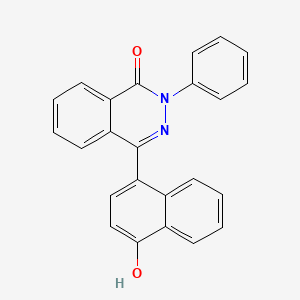
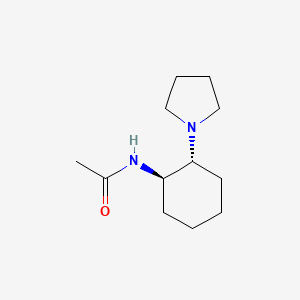




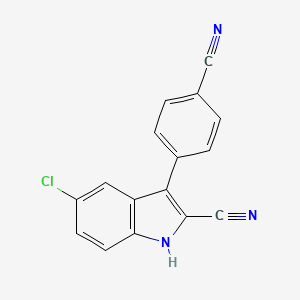

![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
